molecular formula C9H9BrO3 B11955463 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid CAS No. 60935-39-9

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid

Cat. No.: B11955463
CAS No.: 60935-39-9
M. Wt: 245.07 g/mol
InChI Key: UJURUKHDVMRIPH-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid typically involves the bromination of 3-hydroxy-4,6-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-amino-3-hydroxy-4,6-dimethylbenzoic acid.

    Oxidation: 2-Bromo-3-oxo-4,6-dimethylbenzoic acid.

    Reduction: 2-Bromo-3-hydroxy-4,6-dimethylbenzyl alcohol.

Scientific Research Applications

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylbenzoic acid
  • 3-Bromo-2,6-dimethylbenzoic acid
  • 4-Bromo-3-hydroxybenzoic acid

Uniqueness

2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and hydroxyl groups on the benzene ring provides a versatile platform for further chemical modifications, making it valuable in various synthetic and research applications.

Properties

CAS No.

60935-39-9

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-3-hydroxy-4,6-dimethylbenzoic acid

InChI

InChI=1S/C9H9BrO3/c1-4-3-5(2)8(11)7(10)6(4)9(12)13/h3,11H,1-2H3,(H,12,13)

InChI Key

UJURUKHDVMRIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)Br)O)C

Origin of Product

United States

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